molecular formula C18H16F3NO4 B6328265 Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate CAS No. 1272755-53-9

Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate

Cat. No.: B6328265
CAS No.: 1272755-53-9
M. Wt: 367.3 g/mol
InChI Key: FSBQVJNGFZPWES-QGZVFWFLSA-N
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Description

Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate: is an organic compound with significant potential in various scientific fields. It is a derivative of phenylalanine, a common amino acid, and contains a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate typically involves the protection of the amino group of phenylalanine with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a trifluoromethyl group. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Methylated phenylalanine derivatives.

    Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme-substrate interactions due to its unique trifluoromethyl group.

Industry: Used in the synthesis of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, making it a valuable tool in drug design. The benzyloxycarbonyl group serves as a protective group, preventing unwanted reactions during synthesis.

Comparison with Similar Compounds

    Methyl N-[(benzyloxy)carbonyl]-2-phenylalaninate: Lacks the trifluoromethyl group, resulting in different chemical properties.

    Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-alanine: Similar structure but without the phenyl group, affecting its biological activity.

Uniqueness: The presence of both the trifluoromethyl and phenyl groups in Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalaninate makes it unique, providing a combination of properties that are valuable in various scientific applications.

Properties

IUPAC Name

methyl (2R)-3,3,3-trifluoro-2-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c1-25-15(23)17(18(19,20)21,14-10-6-3-7-11-14)22-16(24)26-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,22,24)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBQVJNGFZPWES-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@](C1=CC=CC=C1)(C(F)(F)F)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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